5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole
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Overview
Description
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole typically involves the reaction of 5-methyl-3-nitropyrazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups in the compound can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another.
Scientific Research Applications
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has a similar pyrazole core but differs in its functional groups, leading to different chemical and biological properties.
4-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid: This compound also contains a pyrazole ring but has additional functional groups that confer unique properties.
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Although this compound belongs to a different class (oxazoles), it shares some structural similarities with this compound.
Properties
Molecular Formula |
C9H10N6O4 |
---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
5-methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole |
InChI |
InChI=1S/C9H10N6O4/c1-6-3-8(14(16)17)10-12(6)5-13-7(2)4-9(11-13)15(18)19/h3-4H,5H2,1-2H3 |
InChI Key |
FOZMGJNQZOUBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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